5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYZNNFHQJPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640125 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-81-0 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester typically involves several key steps:
Formation of the Pyrrolo[2,3-b]pyridine Core :
- The initial step often involves the synthesis of the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions of appropriate precursors.
- Common methods include the use of starting materials like 5-bromo-7-azaindole or related compounds, which undergo cyclization through various coupling reactions.
-
- The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution or halogenation reactions.
- For example, bromination can be performed using N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane at room temperature to selectively introduce bromine at the desired position.
Carboxylic Acid Esterification :
- The final step involves the esterification of the carboxylic acid with tert-butyl alcohol.
- This reaction can be catalyzed by acid catalysts such as sulfuric acid or performed under mild conditions using coupling reagents like DCC (dicyclohexylcarbodiimide).
Specific Reaction Conditions and Yields
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 5-Bromo-7-azaindole + coupling agent | ~70 | |
| Bromination | NBS in CH₂Cl₂, RT | ~85 | |
| Esterification | tert-Butanol + DCC, reflux | ~90 |
Alternative Methods
In addition to the above methods, alternative synthetic routes have been explored:
-
- This method involves coupling boronic acids with halogenated pyrroles under palladium catalysis to form substituted pyrrolo compounds.
-
- Direct iodination can be performed using iodine monochloride or other iodine sources under controlled conditions to ensure regioselectivity.
Challenges in Synthesis
The synthesis of this compound presents several challenges:
Regioselectivity : Achieving selective bromination and iodination without affecting other functional groups requires careful control of reaction conditions.
Purification : The purification of intermediates can be complicated due to similar solubility properties among by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the halogen atoms.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of organic electronic materials and polymers.
Chemical Biology: It serves as a probe in studying biological pathways and interactions involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Halogen-Substituted Analogs
5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- CAS : 928653-82-1
- Molecular Formula : C₁₂H₁₃ClN₂O₂
- Molecular Weight : 268.70 g/mol
- Key Differences : Replaces bromo with chloro at C5. Chloro is a weaker leaving group than bromo, reducing reactivity in nucleophilic substitutions. This analog is less suited for Suzuki-Miyaura couplings but may exhibit distinct electronic properties in medicinal chemistry applications .
tert-Butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate
- CAS : 754214-95-4
- Molecular Formula : C₁₃H₁₅BrN₂O₂
- Molecular Weight : 327.18 g/mol
- Key Differences: Features an acetoxy linker between the pyrrolo nitrogen and tert-butyl group.
3-Iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (AMTH006)
Saturation and Substituent Modifications
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- CAS : 1111637-66-1
- Molecular Formula : C₁₃H₁₇BrN₂O₂
- Molecular Weight : 313.19 g/mol
- Key Differences : Incorporates a saturated dihydro ring and a methyl group at C3. The reduced aromaticity may enhance solubility and bioavailability, making it favorable for pharmacokinetic studies .
4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Ethynyl-Functionalized Derivatives (Sonogashira Coupling Products)
Compounds 20b , 20c , and 20d from are synthesized from the precursor 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) . These derivatives replace the iodo group with ethynyl-linked aromatic moieties (e.g., pyridin-3-ylethynyl in 20b ). Unlike the tert-butyl ester-protected target compound, these analogs lack steric protection, rendering the pyrrolo nitrogen more reactive. Their applications focus on optoelectronics and kinase inhibition studies .
Ethyl-Substituted Analog
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- CAS : 1228666-29-2
- Molecular Formula : C₉H₉BrN₂
- Molecular Weight : 225.09 g/mol
- Key Differences : Replaces the tert-butyl ester with a smaller ethyl group. The absence of ester protection increases susceptibility to oxidation and hydrolysis. This compound is primarily used in agrochemical research .
Comparative Data Table
Biological Activity
5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (CAS No. 928653-81-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H12BrIN2O2
- Molecular Weight : 423.04 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that 5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine derivatives exhibit various biological activities, including antibacterial and anti-inflammatory effects.
Antibacterial Activity
- Mechanism : The compound has been tested against several bacterial strains, showing significant bacteriostatic properties.
- Minimum Inhibitory Concentration (MIC) :
- Comparison with Other Compounds : In studies comparing various derivatives, some showed greater efficacy against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.
Anti-inflammatory Activity
Research has also pointed to the anti-inflammatory potential of this compound:
- Inhibition of COX Enzymes : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of pyrrolo[2,3-b]pyridine and evaluating their antibacterial properties. The synthesized compounds were subjected to agar-well diffusion assays to assess their effectiveness against various pathogens. Some derivatives exhibited significant zones of inhibition against resistant strains of bacteria .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on similar compounds to identify key structural features contributing to biological activity. It was found that electron-withdrawing groups at specific positions enhanced antibacterial potency while maintaining low toxicity profiles in vitro .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Key Reaction Conditions
Basic: How should researchers purify and characterize this compound?
Answer:
- Purification : Use flash column chromatography (silica gel, heptane/ethyl acetate 7:3) to resolve halogenated byproducts. Recrystallization from ethanol/water (9:1) improves crystalline purity .
- Characterization :
Advanced: How can cross-coupling reactions be optimized using this compound?
Answer:
The 3-iodo and 5-bromo substituents enable sequential cross-couplings (e.g., Sonogashira, Suzuki). Key strategies:
Q. Table 2: Representative Cross-Coupling Yields
| Reaction Type | Partner Reagent | Yield (%) |
|---|---|---|
| Sonogashira | 3-Ethynylpyridine | 75 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 68* |
| *Hypothetical data extrapolated from analogous substrates . |
Advanced: How do steric and electronic effects influence reactivity at the 3- and 5-positions?
Answer:
- 5-Bromo : Electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed reactions but may slow nucleophilic substitutions.
- 3-Iodo : Larger atomic radius increases steric hindrance, favoring couplings with linear alkynes (e.g., ethynylpyridines) over bulky partners .
- Boc group : Electron-donating tert-butyl ester stabilizes the pyrrolopyridine core but may sterically hinder substitutions at the 1-position .
Advanced: How can stability issues during storage or reactions be mitigated?
Answer:
- Storage : Keep at –20°C under argon to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acids .
- Reaction Conditions : Maintain pH 6–8 in aqueous mixtures. For acidic steps (e.g., TFA deprotection), limit exposure time to <1 hour .
Basic: What analytical techniques confirm the compound’s identity and purity?
Answer:
- HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%). Retention time: ~8.2 minutes .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 44.07%, H: 3.96%, N: 8.56%) .
Advanced: How to resolve contradictions in reported synthetic yields?
Answer:
Discrepancies arise from:
- Halogenation order : Iodination before bromination may reduce steric interference, improving yields .
- Catalyst pre-activation : Sonogashira couplings show higher reproducibility when Pd(PPh₃)₄ is pre-reduced with CuI .
Basic: What safety precautions are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
